molecular formula C23H29NO3S B4331699 N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide

N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide

Cat. No. B4331699
M. Wt: 399.5 g/mol
InChI Key: MEANTHFZIKEDET-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide, also known as AMNS, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide is complex and varies depending on its application. In drug discovery, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been shown to inhibit the activity of certain enzymes by binding to their active sites. In material science, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide acts as a surfactant, reducing the surface tension of the reaction mixture and promoting the formation of nanoparticles. In biological imaging, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide acts as a fluorescent probe, binding to certain biomolecules and emitting light upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide are still being studied, but preliminary research suggests that it can have both positive and negative effects. In drug discovery, the inhibition of certain enzymes by N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide can lead to the development of new drugs with therapeutic potential. However, the inhibition of other enzymes can lead to unwanted side effects. In material science, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been shown to improve the stability and dispersibility of nanoparticles, making them more suitable for various applications. In biological imaging, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been shown to be a highly sensitive and specific probe for the detection of certain biomolecules.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its high cost and potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide can be challenging, requiring specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide, including its further optimization for drug discovery, its application in the synthesis of new materials, and its use in the development of new imaging techniques. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide and its potential toxicity. Overall, the study of N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has the potential to lead to significant advances in various fields, making it an exciting area of research.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been widely studied for its potential application in various fields, including drug discovery, material science, and biological imaging. In drug discovery, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. In material science, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been used as a surfactant in the synthesis of nanoparticles, which have various applications in fields such as catalysis and sensing. In biological imaging, N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide has been used as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-24(28(25,26)22-7-6-20-4-2-3-5-21(20)13-22)8-9-27-23-14-17-10-18(15-23)12-19(11-17)16-23/h2-7,13,17-19H,8-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEANTHFZIKEDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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